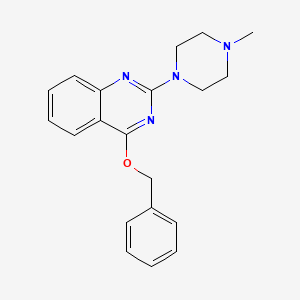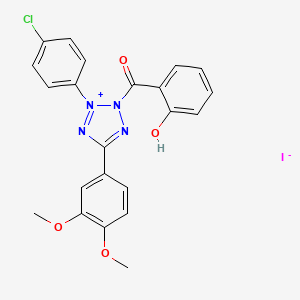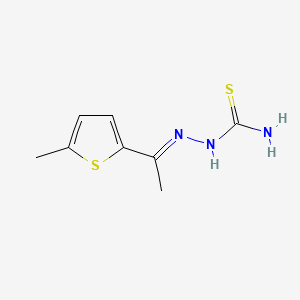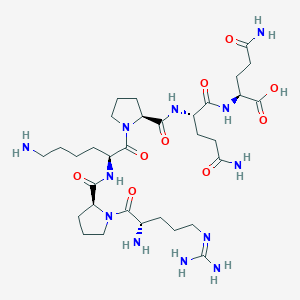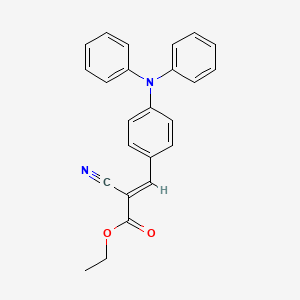
N,N-Bis(2-chloroethyl)-N'-cyclohexyl-N''-(2-hydroxyethyl)phosphoric triamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Bis(2-chloroethyl)-N’-cyclohexyl-N’'-(2-hydroxyethyl)phosphoric triamide is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes chloroethyl, cyclohexyl, and hydroxyethyl groups attached to a phosphoric triamide core. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(2-chloroethyl)-N’-cyclohexyl-N’'-(2-hydroxyethyl)phosphoric triamide typically involves multiple steps. One common method includes the reaction of cyclohexylamine with phosphorus oxychloride to form N-cyclohexylphosphoric triamide. This intermediate is then reacted with 2-chloroethylamine and 2-hydroxyethylamine under controlled conditions to yield the final product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N,N-Bis(2-chloroethyl)-N’-cyclohexyl-N’'-(2-hydroxyethyl)phosphoric triamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chloroethyl groups can be reduced to ethyl groups under specific conditions.
Substitution: The chloroethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can react with the chloroethyl groups under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield ketones, while nucleophilic substitution can produce a variety of substituted derivatives.
Scientific Research Applications
N,N-Bis(2-chloroethyl)-N’-cyclohexyl-N’'-(2-hydroxyethyl)phosphoric triamide has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.
Industry: It finds applications in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N,N-Bis(2-chloroethyl)-N’-cyclohexyl-N’'-(2-hydroxyethyl)phosphoric triamide involves its interaction with specific molecular targets. The chloroethyl groups can form covalent bonds with nucleophilic sites in biomolecules, leading to the inhibition of enzyme activity or disruption of cellular functions. The hydroxyethyl group may also participate in hydrogen bonding and other interactions that modulate the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
N,N-Bis(2-chloroethyl)amine: A simpler analogue with similar chloroethyl groups but lacking the cyclohexyl and hydroxyethyl functionalities.
Cyclophosphamide: A well-known chemotherapeutic agent with structural similarities, including the presence of chloroethyl groups.
Tris(2-chloroethyl)amine: Another related compound with three chloroethyl groups attached to a central nitrogen atom.
Uniqueness
N,N-Bis(2-chloroethyl)-N’-cyclohexyl-N’'-(2-hydroxyethyl)phosphoric triamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the cyclohexyl group enhances its lipophilicity, while the hydroxyethyl group provides additional sites for chemical modification and interaction with biological targets.
This detailed article provides a comprehensive overview of N,N-Bis(2-chloroethyl)-N’-cyclohexyl-N’'-(2-hydroxyethyl)phosphoric triamide, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
117112-33-1 |
|---|---|
Molecular Formula |
C12H26Cl2N3O2P |
Molecular Weight |
346.23 g/mol |
IUPAC Name |
2-[[bis(2-chloroethyl)amino-(cyclohexylamino)phosphoryl]amino]ethanol |
InChI |
InChI=1S/C12H26Cl2N3O2P/c13-6-9-17(10-7-14)20(19,15-8-11-18)16-12-4-2-1-3-5-12/h12,18H,1-11H2,(H2,15,16,19) |
InChI Key |
HGQCIGLUITYMKL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NP(=O)(NCCO)N(CCCl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


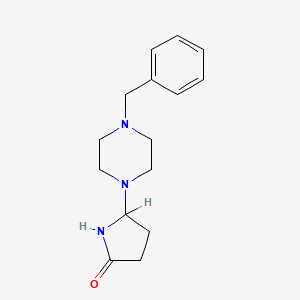


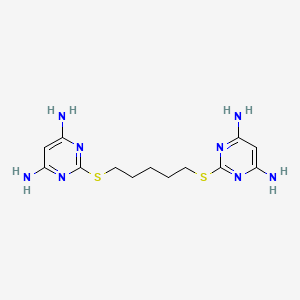
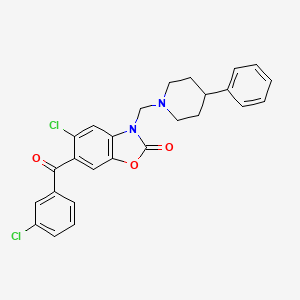

![(2S)-N-[(1S,2R)-3-[[(3S,6S)-4,7-dioxo-6-sec-butyl-12-oxa-5,8-diazabicyclo[11.2.2]heptadeca-1(15),13,16-trien-3-yl]amino]-2-hydroxy-1-[(4-hydroxyphenyl)methyl]propyl]-3-methyl-2-(2-oxopyrrolidin-1-yl)butanamide](/img/structure/B12736596.png)

